

An In-depth Technical Guide to the Molecular Structure and Isomers of Diethylaniline

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Compound of Interest

Compound Name: 2,4-diethylaniline

Cat. No.: B3047884

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, isomers, and key chemical properties of diethylaniline ($C_{10}H_{15}N$). Diethylaniline and its isomers are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of their distinct properties is crucial for their effective application in research and development.

Molecular Structure and Isomerism

Diethylaniline exists as several structural isomers, which can be broadly classified into N-substituted and ring-substituted isomers. The positioning of the two ethyl groups significantly influences the molecule's steric and electronic properties, leading to distinct chemical behaviors among the isomers.

- **N,N-Diethylaniline:** This is a tertiary amine where both ethyl groups are attached to the nitrogen atom of the aniline molecule. It is a widely used reagent and chemical intermediate.
- **Ring-Substituted Diethylanilines:** These are primary amines where the two ethyl groups are attached to the benzene ring at various positions. The possible isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline.

The relationship between the isomeric structures is depicted below.

Figure 1: Isomeric classification of diethylaniline.

Physicochemical Properties

The physical and chemical properties of diethylaniline isomers vary based on the substitution pattern. A summary of key quantitative data is presented in the following table. Data for some diethylaniline isomers are not readily available; in such cases, data for the analogous dimethylaniline (xylidine) isomers are provided for comparison, as methyl and ethyl groups have similar electronic effects.

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})
N,N-Diethylaniline	91-66-7	C ₁₀ H ₁₅ N	149.23	217	-38	0.938 (at 25°C)	1.542
2,3-Diethylaniline	170099-08-8	C ₁₀ H ₁₅ N	149.23	242.7 (Predicted)	-	0.948 (Predicted)	-
2,3-Dimethylaniline	87-59-2	C ₈ H ₁₁ N	121.18	221-222	2.5	0.993 (at 25°C)	1.569
2,4-Diethylaniline	14719-47-2	C ₁₀ H ₁₅ N	149.23	244	-	0.948	1.542
2,4-Dimethylaniline	95-68-1	C ₈ H ₁₁ N	121.18	218	-14.3	0.98 (at 25°C)	1.558
2,5-Diethylaniline	80427-50-5	C ₁₀ H ₁₅ N	149.23	-	-	-	-
2,5-Dimethylaniline	95-78-3	C ₈ H ₁₁ N	121.18	214	15.5	0.979 (at 20°C)	1.559
2,6-Diethylaniline	579-66-8	C ₁₀ H ₁₅ N	149.23	243	3-4	0.906 (at 25°C)	1.545
3,4-Diethylaniline	54675-14-8	C ₁₀ H ₁₅ N	149.23	-	-	-	-

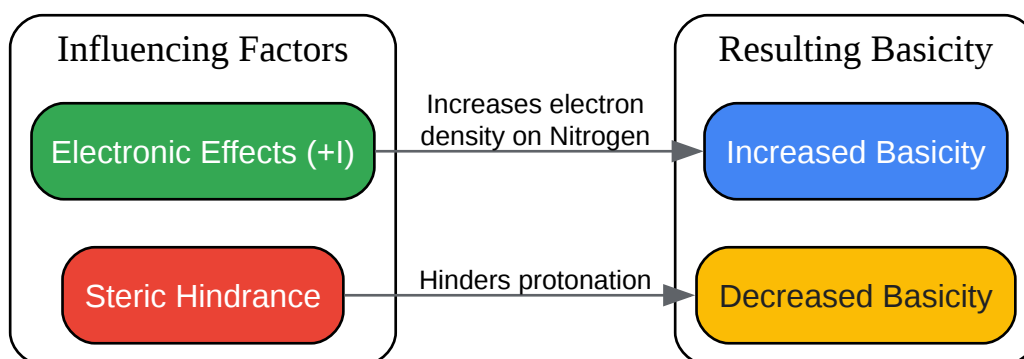
3,4-Dimethylaniline	95-64-7	C ₈ H ₁₁ N	121.18	226	49-51	1.076	-
3,5-Diethylaniline	1701-68-4	C ₁₀ H ₁₅ N	149.23	-	-	-	-
3,5-Dimethylaniline	108-69-0	C ₈ H ₁₁ N	121.18	220	9.8	0.971 (at 20°C)	1.558

Basicity and Steric Effects

The basicity of diethylaniline isomers, quantified by the pKa of their conjugate acids, is a critical chemical property. It is primarily determined by the availability of the nitrogen lone pair for protonation, which is influenced by both electronic and steric effects.

- **Electronic Effects:** The ethyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances basicity.
- **Steric Effects:** Bulky groups positioned ortho to the amino group can physically hinder the approach of a proton, thereby reducing basicity. This steric hindrance is particularly pronounced in 2,6-disubstituted anilines.

Consequently, N,N-diethylaniline is a stronger base than aniline due to the inductive effect of the N-ethyl groups. Among the ring-substituted isomers, 2,6-diethylaniline is a significantly weaker base due to the steric hindrance from the two ortho-ethyl groups.



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Figure 2: Factors influencing the basicity of diethylaniline isomers.

Experimental Protocols

Synthesis of Diethylaniline Isomers

A common and effective method for the synthesis of ring-substituted diethylanilines is the catalytic hydrogenation of the corresponding diethylnitrobenzene precursors.

General Protocol for the Synthesis of Ring-Substituted Diethylanilines via Catalytic Hydrogenation:

- Objective: To reduce the nitro group of a diethylnitrobenzene isomer to an amino group to form the corresponding diethylaniline.
- Materials:
 - Appropriate diethylnitrobenzene isomer (e.g., 2,6-diethylnitrobenzene)
 - Methanol or Ethanol (solvent)
 - Palladium on carbon (Pd/C) or Raney Nickel catalyst
 - Hydrogen gas (H₂)
- Equipment:
 - Hydrogenation apparatus (e.g., Parr hydrogenator) or a round-bottom flask equipped with a balloon of hydrogen
 - Magnetic stirrer
 - Filtration apparatus (e.g., Büchner funnel with Celite)
 - Rotary evaporator
- Procedure:

- In a suitable reaction vessel, dissolve the diethylnitrobenzene isomer in methanol or ethanol.
- Carefully add the Pd/C or Raney Nickel catalyst to the solution.
- Seal the reaction vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar) or maintain a hydrogen atmosphere using a balloon.
- Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 55°C) for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diethylaniline.
- If necessary, purify the product by vacuum distillation or column chromatography.



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